REACTION_CXSMILES
|
O=S(Cl)Cl.[Br:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][C:14]=1[OH:15])[C:9]([OH:11])=O.CCN(C(C)C)C(C)C.[F:25][C:26]([F:36])([F:35])[O:27][C:28]1[CH:34]=[CH:33][C:31]([NH2:32])=[CH:30][CH:29]=1.[OH-].[Na+]>C1(C)C=CC=CC=1.C1COCC1>[Br:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][C:14]=1[OH:15])[C:9]([NH:32][C:31]1[CH:33]=[CH:34][C:28]([O:27][C:26]([F:25])([F:35])[F:36])=[CH:29][CH:30]=1)=[O:11] |f:4.5|
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Name
|
|
Quantity
|
8.41 mL
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Type
|
reactant
|
Smiles
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O=S(Cl)Cl
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C(C(=O)O)C=CC1O
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
8.05 mL
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Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
3.4 mL
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Type
|
reactant
|
Smiles
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FC(OC1=CC=C(N)C=C1)(F)F
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
23.04 mL
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
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CUSTOM
|
Details
|
the RM was stirred at 80° C. for 2.5 h
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solvent was evaporated off under reduced pressure
|
Type
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DISSOLUTION
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Details
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the residue was dissolved in THF (25 mL)
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Type
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TEMPERATURE
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Details
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the RM was cooled to 0° C.
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Type
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STIRRING
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Details
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stirred for 1 h
|
Duration
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1 h
|
Type
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TEMPERATURE
|
Details
|
heated at 100° C. for 3 h
|
Duration
|
3 h
|
Type
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CUSTOM
|
Details
|
the solvent was evaporated off under reduced pressure
|
Type
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ADDITION
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Details
|
The residue was treated with aq. HCl (50 mL of 1M)
|
Type
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EXTRACTION
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Details
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extracted with TBME/EtOAc (1:1)
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Type
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WASH
|
Details
|
The combined extracts were washed with sat. aq. NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (Silica gel column, 100 g, DCM/EtOAc from 0% to 20EtOAc)
|
Type
|
CUSTOM
|
Details
|
crystallized from cyclohexane/DCM
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C=CC1O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |